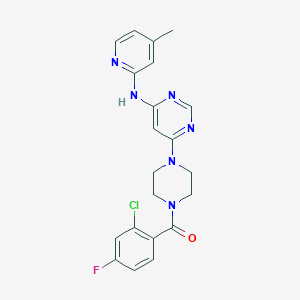

(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

描述

This compound belongs to a class of arylpiperazine derivatives, characterized by a methanone core linking a 2-chloro-4-fluorophenyl group to a piperazine ring. The piperazine moiety is further substituted with a pyrimidine-pyridine scaffold, featuring a 4-methylpyridin-2-ylamino group at the pyrimidine C6 position. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly in kinase inhibition or antiviral therapies . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in related compounds .

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN6O/c1-14-4-5-24-18(10-14)27-19-12-20(26-13-25-19)28-6-8-29(9-7-28)21(30)16-3-2-15(23)11-17(16)22/h2-5,10-13H,6-9H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQXINLIJAGKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacological Activity

While direct bioactivity data for the target compound is unavailable, structurally related molecules exhibit antiviral and kinase-inhibitory properties:

- Piroxicam Analogs (EC50 = 20–25 µM) : Demonstrated anti-HIV activity via integrase inhibition, with selectivity indices (SI) >26 . The target compound’s pyrimidine core may mimic raltegravir-like binding modes but with enhanced solubility due to the 4-fluorophenyl group.

- EP 2402347 Derivatives: Sulfonyl-piperazine compounds showed improved metabolic stability over non-sulfonylated analogues, suggesting the target compound’s 4-methylpyridine group could similarly enhance pharmacokinetics .

Table 2: Pharmacological Profiles

Physicochemical Properties

Key differences in solubility, stability, and spectral features:

- Melting Points : The target compound’s melting point is expected to exceed 100°C due to its rigid piperazine-pyrimidine core, contrasting with the lower melting range (90–92°C) of the piperidine analogue .

- Spectral Data: IR: The methanone C=O stretch (~1650 cm⁻¹) aligns with analogues like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (C=O at 1651 cm⁻¹) . NMR: The 2-chloro-4-fluorophenyl group would show distinct aromatic splitting patterns compared to simple chlorophenyl derivatives .

Table 3: Physical Properties

| Compound | Melting Point (°C) | IR C=O (cm⁻¹) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Compound | >100 (Predicted) | ~1650 | 7.6–8.2 (Ar-H) |

| Compound 11 (Piperidine analogue) | 90–92 | 1651.8 | 7.80 (d, Ar-H) |

| (4-Chlorophenyl)(tetrahydrofuran) | Not reported | 1651 | 7.67 (dd, Ar-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。